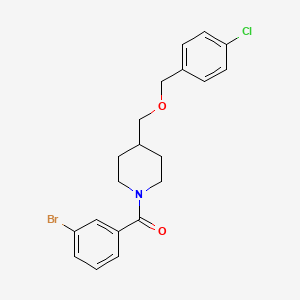
(3-溴苯基)(4-(((4-氯苄基)氧基)甲基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine is a useful research compound. Its molecular formula is C20H21BrClNO2 and its molecular weight is 422.75. The purity is usually 95%.
BenchChem offers high-quality 1-(3-bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药保健
该化合物在开发新药和医疗治疗方面具有潜在应用。 其结构特征可能使其能够以高亲和力与各种受体结合,这在创建新的治疗剂方面可能是有益的 。该化合物的衍生物可以探索其神经保护作用,可能有助于治疗神经系统疾病。
材料科学
在材料科学中,该化合物的衍生物可用于开发具有特定性能的新材料,例如增强的耐用性或专门的导电性 。这些材料可能在创建更高效的电子设备或提高建筑材料的寿命方面找到应用。
化学工程
该化合物可以参与各种化学产品的合成。 其结构有利于导致产生具有工业应用所需性能的新型化合物的反应,例如催化剂或聚合物 。
环境科学
该化合物的衍生物可以研究它们对环境系统的影响。 例如,它们可能用于了解某些污染物的行为或开发可以帮助修复污染地点的化学物质 。
药理学
在药理学中,可以研究该化合物的衍生物的药代动力学特性及其作为候选药物的潜力。 它们可能作为开发针对特定疾病或病症的新药的基础 。
生物学研究
该化合物可用于生物学研究,以研究其与生物分子的相互作用,这可以提供对设计可以调节生物途径或过程的药物的见解 。
这些领域中的每一个都为“(3-溴苯基)(4-(((4-氯苄基)氧基)甲基)哌啶-1-基)甲酮”及其衍生物的应用提供了独特的挑战和机遇。正在进行的研究和开发可能会揭示更多应用,并加深我们对该化合物潜力的理解。
水生毒理学
该化合物的衍生物可用于评估水生生物的神经毒性潜力。 例如,一项研究调查了类似的吡唑啉衍生物对虹鳟鱼仔鱼脑中乙酰胆碱酯酶 (AchE) 活性和丙二醛 (MDA) 水平的影响 。此类研究对于了解化学化合物对海洋生物的环境影响至关重要。
有机化学合成
该化合物可以在有机合成中发挥作用,特别是在苄基位置的反应中。 它可用于自由基溴化、亲核取代或氧化过程 。这些反应对于创造各种有机化合物至关重要,然后可以将这些有机化合物用于各种工业和制药应用。
生物活性
1-(3-bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of 1-(3-bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine involves several steps, typically starting from commercially available piperidine derivatives. The process often includes bromination, acylation, and methoxymethylation reactions. Detailed procedures can be found in various studies, including those focused on related piperidine derivatives .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, a high-throughput screening identified several piperidine derivatives with significant inhibitory effects on Mycobacterium tuberculosis (Mtb). The compound's structure suggests it may target specific bacterial enzymes, contributing to its efficacy .
Enzyme Inhibition
1-(3-bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine has shown promising results in inhibiting enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition could lead to potential applications in managing diabetes by lowering blood glucose levels .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring and substituents significantly affect biological activity. For example, the presence of halogenated aromatic groups enhances antimicrobial potency while maintaining low cytotoxicity in eukaryotic cells. A comparison of various analogs reveals that specific substitutions can optimize both efficacy and selectivity against target enzymes .
Study 1: Inhibition of Mycobacterium tuberculosis
In a comprehensive study involving a library of compounds, 1-(3-bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine demonstrated an MIC (Minimum Inhibitory Concentration) of approximately 6.3 µM against Mtb, indicating strong potential as an anti-tubercular agent. The study emphasized the importance of structural modifications to improve potency and reduce toxicity .
Study 2: α-Glucosidase Inhibition
Another investigation focused on the compound's ability to inhibit α-glucosidase. Results indicated that it effectively reduced enzyme activity, with IC50 values suggesting significant therapeutic potential for diabetes management. The study outlined the mechanism of action and highlighted the role of specific functional groups in enhancing inhibitory effects .
Data Tables
| Compound | Target | MIC (µM) | IC50 (µM) | Activity |
|---|---|---|---|---|
| 1-(3-bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine | Mtb | 6.3 | - | High |
| 1-(3-bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine | α-glucosidase | - | 0.788 | Moderate |
属性
IUPAC Name |
(3-bromophenyl)-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrClNO2/c21-18-3-1-2-17(12-18)20(24)23-10-8-16(9-11-23)14-25-13-15-4-6-19(22)7-5-15/h1-7,12,16H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENNDVKZDSUWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














